molecular formula C19H18N4O5S2 B2364698 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1706231-92-6

5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2364698
CAS No.: 1706231-92-6
M. Wt: 446.5
InChI Key: FRCBNJVWEOOODH-UHFFFAOYSA-N
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Description

The compound "5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one" is a synthetic organic molecule that exhibits unique structural features and significant potential for various applications in scientific research. This compound belongs to a class of molecules characterized by the presence of a piperidine ring, a thiophene moiety, an oxadiazole group, and a benzooxazolone core. These structural elements contribute to its distinct physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves a multi-step process that typically includes:

  • Preparation of intermediates: Each functional group (thiophene, oxadiazole, piperidine, and benzooxazolone) is synthesized separately under controlled conditions.

  • Coupling reactions: Sequential coupling of the intermediates using appropriate reagents and catalysts.

  • Purification and isolation: The final compound is purified through techniques such as recrystallization, chromatography, and possibly distillation, to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthetic routes, often involving:

  • Optimization of reaction conditions to enhance yield and purity.

  • Use of continuous flow reactors for efficient and scalable synthesis.

  • Implementation of robust purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The thiophene ring can undergo oxidation reactions leading to sulfoxides or sulfones.

  • Reduction: Reduction of the oxadiazole ring can result in the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and oxone.

  • Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

  • Substitution: Conditions vary but often involve strong acids or bases, halogenating agents, and coupling reagents like EDCI or DCC.

Major Products Formed:

  • Oxidized thiophene derivatives.

  • Reduced oxadiazole products.

  • Substituted benzooxazolone compounds.

Scientific Research Applications

5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a diverse range of applications across multiple fields:

  • Chemistry: Used as a building block for more complex organic molecules and as a model compound for studying reaction mechanisms.

  • Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory, antibacterial, or anticancer agent due to its unique structural features.

  • Industry: Potential use in the development of new materials, such as polymers or advanced composites, given its stability and reactivity.

Mechanism of Action

The mechanism of action for 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids, depending on its specific application.

  • Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammatory responses, or cellular signaling processes. The precise mechanism will depend on its specific context of use and the biological system in which it is applied.

Comparison with Similar Compounds

  • Thiophene derivatives: Compounds like 2,5-dithiophen-2-yl-1H-pyrrole.

  • Oxadiazole derivatives: Compounds such as 3-(4-bromophenyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole.

  • Piperidine derivatives: Compounds like 4-((4-(benzyloxy)phenyl)methyl)-piperidine.

This compound's unique combination of structural motifs offers potential advantages over similar compounds, making it a valuable subject for further research and application.

Properties

IUPAC Name

5-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c24-19-20-15-9-14(3-4-16(15)27-19)30(25,26)23-6-1-2-12(10-23)8-17-21-18(22-28-17)13-5-7-29-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBNJVWEOOODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)CC4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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